3-乙酰吡啶腺嘌呤二核苷酸

描述

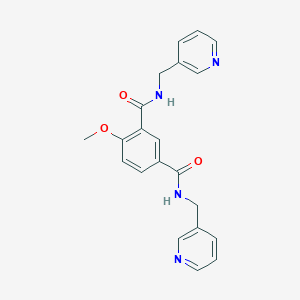

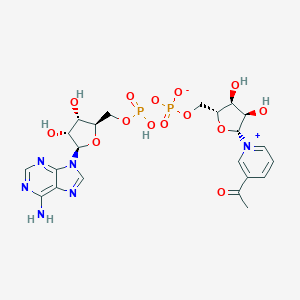

3-Acetylpyridine adenine dinucleotide (APAD) is a crystalline solid . It is an analog of NAD+ (nicotinamide adenine dinucleotide), a signaling molecule and cofactor or substrate for many enzymes . APAD is a prominent electron transporter in various enzymatic activities in which it is alternately oxidized . It has a more significant oxidation potential than NAD .

Synthesis Analysis

The synthesis of 3-Acetylpyridine adenine dinucleotide involves several steps . The process starts with D-ribose as a starting material to prepare monophosphate-3-acetylpyridine-alpha-D-nucleoside. Adenosine is then used as a main raw material to prepare morpholine adenosine monophosphate. Finally, a docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide .Molecular Structure Analysis

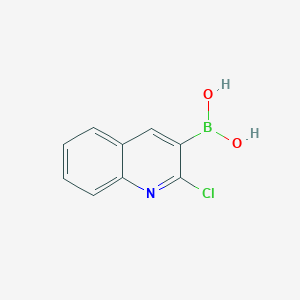

The molecular formula of 3-Acetylpyridine adenine dinucleotide is C22H28N6O14P2 . It contains total 76 bonds, including 48 non-H bonds, 19 multiple bonds, 11 rotatable bonds, 3 double bonds, 16 aromatic bonds, 3 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aromatic), 1 primary amine (aromatic), 1 positively charged N, and 5 hydroxyl groups .Chemical Reactions Analysis

3-Acetylpyridine adenine dinucleotide can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions . For example, it can be used in reactions involving lactate dehydrogenase from Toxoplasma, Clonorchis, and Plasmodium, bacterial lipoamide dehydrogenase, as well as mammalian dehydrogenases .Physical and Chemical Properties Analysis

3-Acetylpyridine adenine dinucleotide is a crystalline solid . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution .科学研究应用

电子传递体

APAD 是多种酶促反应中重要的电子传递体,在这些反应中它被交替氧化 . 它在许多涉及电子传递的生化反应中发挥着至关重要的作用 .

氢受体辅因子

APAD 可以替代 NAD 作为许多脱氢酶反应中的氢受体辅因子 . 这使得它成为研究这些反应及其机制的宝贵工具。

氧化磷酸化研究

氧化磷酸化过程可以使用 APAD 研究 . 氧化磷酸化是细胞呼吸的关键过程,APAD 可以帮助研究人员了解其复杂性。

生化反应中的底物

APAD 也可以用作多种生化反应中的合适底物 . 这使得研究人员能够研究这些反应的动力学和机制。

比 NAD 氧化电位更高

APAD 比 NAD 具有更高的氧化电位 . 此特性使其在研究需要更高氧化电位的反应中非常有用。

还原稳定性和效率

APAD 的还原效率更高,而且比 NAD 更稳定 . 这使其成为在需要 NAD 还原形式的反应中的一种有用替代品。

转氢过程中的质子受体

作用机制

Target of Action

The primary target of 3-Acetylpyridine Adenine Dinucleotide (3-APAD) is the enzyme 4-hydroxy-tetrahydrodipicolinate reductase found in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and meso-diaminopimelate, which are essential for both protein synthesis and peptidoglycan cell wall formation .

Mode of Action

3-APAD is an analog of Nicotinamide Adenine Dinucleotide (NAD), a coenzyme found widely in nature . It serves as an electron carrier in numerous enzymatic reactions, where it is alternately oxidized (NAD+) and reduced (NADH) . 3-APAD can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions .

Biochemical Pathways

3-APAD is involved in various enzymatic activities, particularly in dehydrogenase reactions . These reactions are part of larger biochemical pathways such as oxidative phosphorylation, where 3-APAD can be used as a suitable substrate . It also plays a role in the transhydrogenation processes with NADH or NADPH .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

As an electron carrier, 3-APAD plays a significant role in energy metabolism. It participates in the transfer of electrons in various enzymatic reactions, contributing to the production of ATP, the energy currency of the cell . Its action results in the oxidation and reduction of molecules, facilitating numerous biochemical reactions .

Action Environment

The action of 3-APAD can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C . .

安全和危害

生化分析

Biochemical Properties

3-Acetylpyridine Adenine Dinucleotide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli . The nature of these interactions involves the compound serving as an electron carrier, being alternately oxidized and reduced .

Cellular Effects

The effects of 3-Acetylpyridine Adenine Dinucleotide on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Acetylpyridine Adenine Dinucleotide involves its role as an electron carrier. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

3-Acetylpyridine Adenine Dinucleotide is involved in numerous metabolic pathways, interacting with various enzymes or cofactors

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVQNXLUPNWQHM-RBEMOOQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018980 | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-08-8 | |

| Record name | Acetylpyridine adenine dinucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine adenine dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylpyridine-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。